3-(4-Chlorophenyl)-1,2,4-thiadiazole-5-carboxylic acid
Description
Properties
Molecular Formula |
C9H5ClN2O2S |
|---|---|
Molecular Weight |
240.67 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1,2,4-thiadiazole-5-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O2S/c10-6-3-1-5(2-4-6)7-11-8(9(13)14)15-12-7/h1-4H,(H,13,14) |
InChI Key |
GFFZCOZIARESNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NSC(=N2)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1,2,4-thiadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford the desired thiadiazole compound . The reaction conditions often involve the use of methanol as a solvent and a suitable acid catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the esterification of 4-chlorobenzoic acid, followed by the formation of the thiadiazole ring through cyclization reactions. The process parameters such as temperature, pressure, and reaction time are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1,2,4-thiadiazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the thiadiazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antiviral, and antifungal activities.
Medicine: Potential therapeutic agent for the treatment of various diseases due to its biological activities.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1,2,4-thiadiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may act as an inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Thiadiazole Derivatives
- 3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine (CAS 19922-07-7): Replaces the carboxylic acid with an amine group. Key Difference: Amine vs. carboxylic acid functional groups.
TTCA (1,2,4-thiadiazole-5-carboxylic acid) :
Lacks the 4-chlorophenyl substituent. Used as a corrosion inhibitor for mild steel, TTCA’s activity is attributed to sulfur and nitrogen atoms adsorbing onto metal surfaces. The addition of a 4-chlorophenyl group in the target compound may enhance adsorption efficiency due to increased aromaticity and electron-withdrawing effects .
Thiazole Derivatives
- 3-Chloro-5-phenyl-1,2-thiazole-4-carboxylic acid (CAS 86125-06-6) :
Features a thiazole core (one sulfur and one nitrogen atom). The 3-chloro and 5-phenyl substituents differ from the target compound’s 4-chlorophenyl and thiadiazole ring.
Thiophene Derivatives
- 5-(4-Chlorophenyl)-thiophene-2-carboxylic acid derivatives :
Thiophene (one sulfur atom) replaces thiadiazole. In a 2017 study, such compounds demonstrated superior anticancer activity compared to doxorubicin, attributed to the pyrrolopyrimidine and triazole substituents .- Activity Trend : Thiophene derivatives with extended fused rings (e.g., pyrrolo[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine) showed higher potency than simpler thiadiazoles.
Oxadiazole Derivatives
- 4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide (CAS 876723-61-4) :
Oxadiazole (two nitrogens and one oxygen) replaces thiadiazole. The butanamide chain increases molecular flexibility and may improve blood-brain barrier penetration.
Triazole Derivatives
- 5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol (CAS 26028-65-9) :
Triazole core (three nitrogens) with a thiol group. The thiol enables disulfide bond formation, a reactivity absent in the carboxylic acid-containing target compound.
Structural and Functional Analysis
Electronic and Steric Effects
Biological Activity
3-(4-Chlorophenyl)-1,2,4-thiadiazole-5-carboxylic acid (CPTCA) is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article delves into its antimicrobial, antiviral, antifungal, and anticancer properties, supported by various studies and data.
- Molecular Formula : C9H5ClN2O2S
- Molecular Weight : 240.67 g/mol
- IUPAC Name : this compound
- Canonical SMILES : C1=CC(=CC=C1C2=NSC(=N2)C(=O)O)Cl
CPTCA exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : It may inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes.
- Anticancer Activity : The compound has shown potential in disrupting cancer cell viability by inducing apoptosis and inhibiting cell cycle progression in various cancer models .
Antimicrobial Activity
CPTCA demonstrates significant antimicrobial properties:
- Antibacterial : Studies have reported that CPTCA exhibits activity against a range of bacterial strains. For instance, it has been shown to have minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
- Antifungal and Antiviral : The compound also displays antifungal and antiviral activities, making it a candidate for further exploration in treating infectious diseases.
Anticancer Properties
Research indicates that CPTCA has promising anticancer effects:
- In Vitro Studies : In vitro tests have shown that CPTCA decreases the viability of various cancer cell lines including breast (MCF7), colon (HT-29), and leukemia cells. Its cytotoxicity was evaluated using assays such as MTT and Western blotting to assess apoptosis induction .
- Case Study Findings : A review highlighted that thiadiazole derivatives like CPTCA can decrease the viability of cancer cells through mechanisms involving caspase activation and cell cycle arrest .
Comparative Analysis with Similar Compounds
Research Findings
Recent studies have focused on the synthesis and evaluation of CPTCA derivatives:
- A study indicated that modifications to the thiadiazole scaffold could enhance its biological activity against cancer cells while maintaining low toxicity towards normal cells .
- Another investigation highlighted the structural importance of the chlorophenyl group in enhancing the compound's efficacy against various cancers .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(4-chlorophenyl)-1,2,4-thiadiazole-5-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via condensation reactions. A typical approach involves reacting 4-chlorophenyl-substituted precursors (e.g., thioamides or hydrazides) with carboxylic acid derivatives under acidic or basic conditions. For example, cyclization of 4-chlorophenylthiosemicarbazide with malonic acid derivatives in the presence of phosphorus oxychloride (POCl₃) may yield the thiadiazole core . Optimization includes varying solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalyst (e.g., H₂SO₄ or NaOH) to improve yield and purity.
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodology :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity.
- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ can confirm the presence of the chlorophenyl group (δ 7.4–7.6 ppm for aromatic protons) and carboxylic acid (δ ~12.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak ([M-H]⁻ at m/z 257.96 for C₉H₆ClN₂O₂S).
Q. How does the chlorophenyl substituent influence the compound’s solubility and reactivity?
- Methodology : The electron-withdrawing Cl group enhances stability against hydrolysis but reduces solubility in polar solvents. Solubility can be tested via shake-flask experiments in buffers (pH 1–13) or DMSO. Reactivity studies (e.g., nucleophilic substitution at the thiadiazole ring) should employ TLC or LC-MS to monitor byproducts .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
- Methodology : Discrepancies may arise from assay variability (e.g., cell line differences) or impurity profiles. Solutions include:
- Dose-Response Repetition : Test multiple batches in standardized assays (e.g., MIC for antimicrobial activity).
- Metabolite Profiling : Use LC-HRMS to identify degradation products that may interfere with bioactivity .
- Computational Validation : Compare molecular docking results (e.g., binding affinity to target enzymes) with experimental IC₅₀ values .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with enzymes like COX-2 or DHFR. Focus on hydrogen bonding between the carboxylic acid group and active-site residues (e.g., Arg120 in COX-2).
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
- QSAR : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogous thiadiazoles .
Q. What are the key challenges in derivatizing the thiadiazole ring for structure-activity relationship (SAR) studies?
- Methodology :
- Selective Functionalization : Protect the carboxylic acid group with tert-butyl esters to avoid side reactions during alkylation or acylation of the thiadiazole ring .
- Oxidation/Reduction : Test m-CPBA or H₂O₂ to oxidize sulfur to sulfoxide/sulfone derivatives, monitoring changes in bioactivity .
Q. How can stability studies under physiological conditions inform formulation design?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
